
5-Hexyl-3-thiophen-3-yl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexyl-3-thiophen-3-yl-1,3-oxazolidin-2-one is a heterocyclic compound that features a unique combination of a thiophene ring and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-3-thiophen-3-yl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-allylcarbamates with hypervalent iodine compounds in a hexafluoroisopropanol medium . Another approach is the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature .
Industrial Production Methods
Industrial production methods for oxazolidinones, including this compound, often involve the use of phosgene or its derivatives for the cyclization of amino alcohols . due to the hazardous nature of phosgene, alternative methods using safer reagents like diethyl carbonate are also employed .
Chemical Reactions Analysis
Types of Reactions
5-Hexyl-3-thiophen-3-yl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino alcohols.
Substitution: Halogenated thiophenes.
Scientific Research Applications
5-Hexyl-3-thiophen-3-yl-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored as a scaffold for developing new drugs with improved efficacy and reduced resistance.
Industry: Utilized in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Hexyl-3-thiophen-3-yl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, oxazolidinones are known to inhibit protein synthesis by binding to the bacterial ribosome . This binding prevents the formation of the initiation complex, thereby inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Contezoid: Another oxazolidinone in clinical trials for its antibacterial properties.
Uniqueness
5-Hexyl-3-thiophen-3-yl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and drugs with specialized functions .
Properties
Molecular Formula |
C13H19NO2S |
|---|---|
Molecular Weight |
253.36 g/mol |
IUPAC Name |
5-hexyl-3-thiophen-3-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H19NO2S/c1-2-3-4-5-6-12-9-14(13(15)16-12)11-7-8-17-10-11/h7-8,10,12H,2-6,9H2,1H3 |
InChI Key |
XTGCOZZSGWVWFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CN(C(=O)O1)C2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


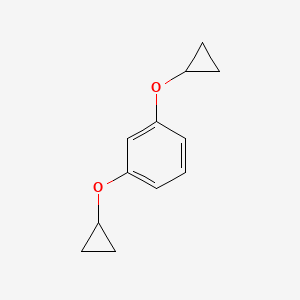

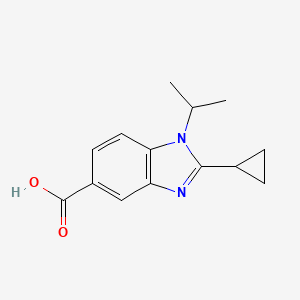
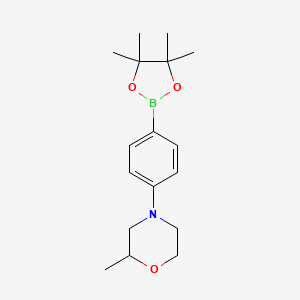
![2-[(4-Bromobenzenesulfonyl)methyl]oxirane](/img/structure/B13886935.png)
![4-(Methylthio)benzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13886947.png)
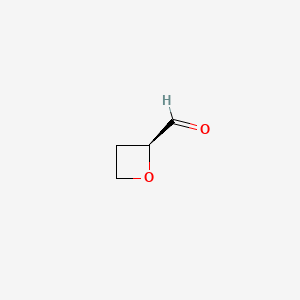
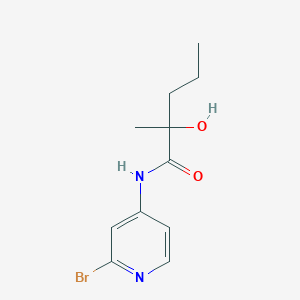

![tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-ethylcarbamate](/img/structure/B13886968.png)

![3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B13886996.png)


